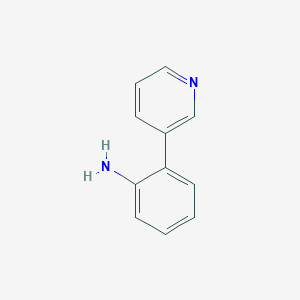

2-(Pyridin-3-YL)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYHJHATMPCNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332667 | |

| Record name | 2-(PYRIDIN-3-YL)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177202-83-4 | |

| Record name | 2-(PYRIDIN-3-YL)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRIDIN-3-YLANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Pyridin-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(pyridin-3-yl)aniline, a valuable building block in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and logical workflows to aid in its preparation and analysis.

Introduction

This compound is a biaryl amine featuring a pyridine ring linked to an aniline moiety at the 2-position. This structural motif is of significant interest in drug discovery and materials science due to the unique electronic properties arising from the combination of the electron-rich aniline ring and the electron-deficient pyridine ring. The presence of the amino group and the pyridine nitrogen provides multiple sites for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and novel organic materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental values are available, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem[1] |

| Molecular Weight | 170.21 g/mol | PubChem[1] |

| CAS Number | 177202-83-4 | PubChem[1] |

| Appearance | White powder | - |

| Boiling Point | 329.8 °C at 760 mmHg (Predicted) | Henan Newblue Chemical Co., Ltd. |

| Density | 1.133 ± 0.06 g/cm³ (Predicted) | Hoffman Fine Chemicals[2] |

| Melting Point | Not Available | Hoffman Fine Chemicals[2] |

| Solubility | Not Available | Hoffman Fine Chemicals[2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Both methods offer reliable routes to the target compound from readily available starting materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[3] For the synthesis of this compound, this involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. Two primary disconnection approaches are feasible, as illustrated below.

Experimental Protocol (Adapted from a similar synthesis):

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of heteroaryl halides with arylboronic acids.

Materials:

-

2-Bromoaniline (or 3-Bromopyridine)

-

Pyridine-3-boronic acid (or 2-Aminophenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromoaniline (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5] In this case, it involves the palladium-catalyzed coupling of 3-bromopyridine with aniline or 2-bromoaniline with pyridine-3-amine. The former is generally preferred due to the higher reactivity of aryl bromides in this reaction.

Experimental Protocol (General Procedure):

This protocol is a general procedure for the Buchwald-Hartwig amination.

Materials:

-

3-Bromopyridine

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous and degassed)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 eq), Xantphos (0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).

-

Add 3-bromopyridine (1.0 eq) and aniline (1.2 eq).

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The expected chemical shifts are summarized below.

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | ~8.77 | d | ~4.0 | Pyridyl H |

| Aromatic | ~8.08 | d | ~7.5 | Pyridyl H |

| Aromatic | ~7.38-7.26 | m | - | Phenyl/Pyridyl H |

| Aromatic | ~7.17 | d | ~7.5 | Phenyl H |

| Aromatic | ~6.95 | d | ~8.0 | Phenyl H |

| Amine | ~4.99 | br s | - | -NH₂ |

| ¹³C NMR | δ (ppm) | Assignment |

| Aromatic | ~147.5 | Pyridyl C |

| Aromatic | ~144.0 | Phenyl C-NH₂ |

| Aromatic | ~138.5 | Pyridyl C |

| Aromatic | ~136.1 | Pyridyl CH |

| Aromatic | ~128.9 | Phenyl CH |

| Aromatic | ~127.5 | Phenyl CH |

| Aromatic | ~121.4 | Pyridyl CH |

| Aromatic | ~116.1 | Phenyl CH |

| Aromatic | ~110.1 | Phenyl C-C |

Note: NMR data is based on similar compounds and may vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Medium to Weak | C-H stretching (aromatic) |

| 1620-1580 | Strong | C=C stretching (aromatic rings) and N-H bending (scissoring) |

| 1500-1400 | Medium to Strong | C=C stretching (aromatic rings) |

| ~1320 | Medium | C-N stretching |

| 900-690 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 170.08

-

Expected [M+H]⁺: m/z = 171.09

Fragmentation Pattern: The fragmentation is expected to involve the cleavage of the C-C bond between the two aromatic rings, as well as fragmentation of the individual rings. Common fragments may include the loss of HCN from the pyridine ring and the loss of the amino group from the aniline ring.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer reliable methods for its preparation. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This information is intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate.

References

- 1. 2-Pyridin-3-ylaniline | C11H10N2 | CID 459519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

Technical Guide: 2-(pyridin-3-yl)aniline (CAS 177202-83-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(pyridin-3-yl)aniline, with the CAS number 177202-83-4, is a heterocyclic aromatic amine that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to an aniline moiety, makes it a valuable bifunctional building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on technical details relevant to research and development.

Physicochemical Properties

While experimental data for some physicochemical properties of this compound are not widely available in the literature, a combination of predicted and known values provides a useful profile for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem[3] |

| Molecular Weight | 170.21 g/mol | PubChem[3] |

| Predicted Boiling Point | 329.8 ± 17.0 °C at 760 Torr | Hoffman Fine Chemicals[4] |

| Predicted Density | 1.133 ± 0.06 g/cm³ | Hoffman Fine Chemicals[4] |

| Predicted Refractive Index | 1.625 | Hoffman Fine Chemicals[4] |

| XLogP3 | 1.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[3] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Synthesis

The synthesis of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods offer versatile and efficient routes to construct the C-C or C-N bond between the pyridine and aniline rings.

Experimental Protocols

1. Suzuki-Miyaura Coupling

This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this typically involves the reaction of a 2-haloaniline with pyridine-3-boronic acid or vice versa.

-

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for this compound synthesis.

-

General Procedure: [1][5][6][7]

-

To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of the base.

-

Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. Buchwald-Hartwig Amination

This method facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. For this compound, this would typically involve the reaction of 3-bromopyridine with aniline.

-

Reaction Scheme:

Caption: Buchwald-Hartwig amination for this compound synthesis.

-

-

In an inert atmosphere glovebox or using Schlenk techniques, combine 3-bromopyridine (1.0 equiv), aniline (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.10 equiv), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Heat the mixture with stirring at a temperature typically between 80 and 110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

-

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.8 ppm). The protons on the aniline ring will likely appear as a set of multiplets, while the protons on the pyridine ring will also exhibit distinct multiplet signals. The -NH₂ protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the aromatic carbons. The chemical shifts will be influenced by the nitrogen atoms in both rings.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching (aromatic): Signals above 3000 cm⁻¹.

-

C=C and C=N stretching (aromatic): A series of bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Around 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 170.

-

Fragmentation: Common fragmentation patterns for anilines include the loss of a hydrogen radical to give an [M-1]⁺ peak. The pyridine ring can also undergo characteristic fragmentation.

Applications

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules with potential biological activity or interesting material properties.

Drug Discovery

The pyridinylaniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed as kinase inhibitors . The pyridine nitrogen can act as a hydrogen bond acceptor, often interacting with the hinge region of the ATP-binding pocket of kinases, while the aniline nitrogen provides a convenient point for further functionalization to enhance potency and selectivity.[11][12] Derivatives of this compound have been investigated for their potential as anticancer agents.

-

Signaling Pathway Context:

Caption: General mechanism of kinase inhibition by pyridinylaniline derivatives.

Materials Science

The bifunctional nature of this compound, possessing both a Lewis basic pyridine nitrogen and a nucleophilic aniline, makes it a candidate for the synthesis of ligands for metal complexes and organic functional materials. These could have applications in areas such as organic light-emitting diodes (OLEDs) or as components of metal-organic frameworks (MOFs).[1]

Safety Information

Based on available safety data sheets, this compound should be handled with care in a laboratory setting. It is advisable to consult the full safety data sheet from the supplier before use.[13]

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its synthesis is well-established through modern cross-coupling methodologies. While comprehensive experimental data on its physicochemical properties are still emerging, its utility as a synthetic intermediate is clear. Further research into the biological activities of its derivatives is likely to uncover new therapeutic agents, and its unique structure holds promise for the development of novel functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Pyridin-3-ylaniline | C11H10N2 | CID 459519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 13. SDS of this compound, Safety Data Sheets, CAS 177202-83-4 - chemBlink [ww.chemblink.com]

Technical Guide: Physicochemical Properties and Synthetic Strategies of 2-(Pyridin-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yl)aniline is a bifunctional aromatic compound featuring a pyridine ring linked to an aniline moiety. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of both a hydrogen bond-accepting pyridine ring and a versatile aniline group makes it a valuable scaffold for the synthesis of complex heterocyclic structures. In drug discovery, the pyridinylaniline core is recognized as a "privileged scaffold," frequently incorporated into kinase inhibitors and other pharmacologically active agents due to its ability to interact with the ATP-binding sites of various enzymes.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic protocols, and biological relevance of this compound.

Core Physical and Chemical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem[2] |

| Molecular Weight | 170.21 g/mol | PubChem[2] |

| CAS Number | 177202-83-4 | Lead Sciences[3] |

| Appearance | White powder | henan newblue chemical co.,ltd[4] |

| Boiling Point | 329.8 °C at 760 mmHg (Predicted) | henan newblue chemical co.,ltd[4] |

| Density | 1.133 g/cm³ (Predicted) | Hoffman Fine Chemicals[5] |

| Refractive Index | 1.625 (Predicted) | Hoffman Fine Chemicals[5] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | Lead Sciences[3] |

Table 2: Computed Chemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[2] |

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely published. However, data for structurally similar compounds can provide an indication of the expected chemical shifts. For example, the protons on the aniline ring would be expected in the aromatic region, with the protons ortho and para to the amino group shifted upfield. The pyridine ring protons would also appear in the aromatic region, typically at slightly higher chemical shifts than the benzene protons.

Experimental Protocols

The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of this compound from 3-bromopyridine and 2-aminophenylboronic acid.

Materials and Reagents:

-

3-Bromopyridine

-

2-Aminophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-aminophenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and a magnetic stir bar.

-

The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add 3-bromopyridine (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

1. Column Chromatography:

-

Purify the crude product by flash column chromatography on silica gel.

-

A gradient of hexane and ethyl acetate is typically effective for eluting the pure product. The polarity of the eluent can be gradually increased to facilitate separation.

2. Recrystallization:

-

For further purification, recrystallization can be performed.

-

Solvent Selection: Test the solubility of the purified product in various solvents to find a suitable system where the compound is soluble at high temperatures and sparingly soluble at room temperature. Good starting points for aromatic amines include ethanol, methanol, toluene, or mixed solvent systems like ethanol/water or toluene/hexane.

-

Procedure: Dissolve the compound in a minimum amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated to boiling before hot filtration. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and dry them in a desiccator.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the compound.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Biological Significance and Application in Drug Development

The pyridinylaniline scaffold is a key structural component in a number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine nitrogen can act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket, while the aniline moiety provides a vector for further chemical modification to enhance potency and selectivity.[6]

A prominent example of a drug containing a similar structural motif is Nilotinib, a second-generation tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[4][7] Nilotinib targets the Bcr-Abl tyrosine kinase, an oncoprotein responsible for driving CML.[8] The 4-(pyridin-3-yl)-2-pyrimidineamine core of Nilotinib is structurally related to this compound, highlighting the importance of this general scaffold in targeting aberrant kinase activity.

Representative Signaling Pathway: Bcr-Abl and Downstream Targets

The following diagram illustrates the Bcr-Abl signaling pathway, which is a relevant target for inhibitors derived from the pyridinylaniline scaffold.

Caption: Bcr-Abl signaling pathway and its inhibition by pyridinylaniline-based drugs.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis via robust cross-coupling methodologies, combined with its privileged structural features, makes it a highly attractive starting material for the development of novel kinase inhibitors and other therapeutic agents. The information provided in this guide serves as a comprehensive resource for researchers looking to utilize this important scaffold in their drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Pyridin-3-ylaniline | C11H10N2 | CID 459519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro [pubmed.ncbi.nlm.nih.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 7. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility of 2-(pyridin-3-yl)aniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(pyridin-3-yl)aniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides a qualitative assessment, and details a standardized experimental protocol for its quantitative determination. This information is critical for professionals in drug discovery and chemical process development.

Introduction to the Solubility of this compound

This compound (CAS: 177202-83-4) is a bi-aromatic compound featuring both a pyridine and an aniline moiety.[1][2] This unique structure imparts a combination of polarity, hydrogen bonding capability, and aromatic character, which dictates its behavior in various solvents. Understanding its solubility is crucial for applications ranging from reaction medium selection and optimization of synthetic routes to purification by crystallization and formulation of pharmaceutical intermediates.[3][4] Low solubility can lead to challenges in bioavailability and unpredictable results in in vitro assays, making solubility assessment a key step in early-stage drug development.[3][5]

The general principle of "like dissolves like" provides a foundational framework for predicting solubility. The presence of the aniline N-H group and the pyridinic nitrogen atom allows this compound to act as both a hydrogen bond donor and acceptor. This suggests a higher affinity for polar protic and aprotic solvents. Conversely, the aromatic rings favor interactions with other aromatic or non-polar solvents through van der Waals forces.

Solubility Profile

Specific, publicly available quantitative solubility data for this compound is scarce. Therefore, the following table provides a qualitative prediction based on its chemical structure and the known behavior of similar compounds, such as aniline itself, which is soluble in most organic solvents.[6] This table serves as a guide for solvent selection in experimental determinations.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The nitrogen atoms in the aniline and pyridine rings can act as hydrogen bond acceptors, and the N-H group of the aniline can act as a hydrogen bond donor with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions are expected. Solvents like DMSO are excellent solubilizing agents for a wide range of organic molecules. |

| Non-Polar | Toluene, Hexane | Low to Moderate | Solubility will be primarily driven by weaker van der Waals forces between the aromatic rings of the solute and solvent. Solubility in aliphatic solvents like hexane is expected to be very low. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can engage in weak hydrogen bonding and has a moderate polarity suitable for dissolving many organic compounds. |

Experimental Protocol for Solubility Determination

The following section details a robust and widely adopted methodology for quantitatively determining the equilibrium solubility of a solid compound in various organic solvents.

Methodology: Equilibrium Shake-Flask Method

The shake-flask method is a gold-standard technique for determining thermodynamic solubility, requiring the generation of a saturated solution at equilibrium.[5][7][8]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a precise, known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed (e.g., 850 rpm) for a sufficient time to ensure equilibrium is reached.[3] A period of 24 to 72 hours is typical.[7]

-

To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when consecutive measurements yield consistent concentration values.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at the same temperature or carefully filter an aliquot of the supernatant using a syringe filter.[3] This step is critical to avoid including solid particles in the analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and the standard solutions using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The result represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The logical flow of the shake-flask solubility determination protocol is illustrated below.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. 2-Pyridin-3-ylaniline | C11H10N2 | CID 459519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 2-(pyridin-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(pyridin-3-yl)aniline. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering crucial data for the identification, characterization, and quality control of this important chemical entity.

Chemical Structure

The chemical structure of this compound, a molecule containing both a pyridine and an aniline moiety, is fundamental to understanding its spectral properties. The numbering of the atoms in the structure is provided below for clarity in the assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the key ¹H NMR spectral data.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 8.77 | d | 4.0 |

| H-6' | 8.08 | d | 7.5 |

| H-4, H-5 | 7.38-7.26 | m | |

| H-6 | 7.17 | d | 7.5 |

| H-3 | 6.95 | d | 8.0 |

| NH₂ | 4.99 | br s |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 147.5 |

| C-1' | 144.0 |

| C-4' | 138.5 |

| C-3' | 136.1 |

| C-5 | 128.9 |

| C-4 | 127.5 |

| C-6 | 121.4 |

| C-3 | 116.1 |

| C-2' | 110.1 |

Experimental Protocol

The NMR spectra were acquired using the following experimental protocol:

-

Instrumentation : A Bruker Avance 400 spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

-

Solvent : The sample was dissolved in deuterated chloroform (CDCl₃).

-

Temperature : The experiments were conducted at 25 °C.

-

¹H NMR Parameters :

-

Spectrometer Frequency: 400 MHz

-

-

¹³C NMR Parameters :

-

Spectrometer Frequency: 100 MHz

-

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

The Electronic Frontier of Pyridyl Aniline Compounds: A Technical Guide for Advanced Research

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Pyridyl aniline compounds, a versatile class of molecules integrating an electron-donating aniline moiety with an electron-withdrawing pyridine ring, are at the forefront of materials science and medicinal chemistry research. Their inherent electronic structure facilitates tunable photophysical and electronic properties, making them prime candidates for a range of applications, including organic electronics and novel therapeutics. This technical guide provides an in-depth exploration of the core electronic properties of these derivatives, complete with quantitative data, detailed experimental protocols, and conceptual visualizations to empower further innovation.

Core Electronic Properties and Structure-Property Relationships

The electronic behavior of pyridyl aniline derivatives is fundamentally dictated by their molecular architecture. The interplay between the aniline and pyridine rings, influenced by their relative orientation and the nature and position of substituents, governs the extent of intramolecular charge transfer (ICT) – a key determinant of their electronic characteristics.

Substituents on the aniline ring modulate the electron-donating strength of the amino group. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the energy of the Highest Occupied Molecular Orbital (HOMO), which is advantageous for hole injection and transport. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially benefiting electron injection and transport. These modifications directly influence the HOMO-LUMO energy gap, a critical parameter that shapes the optical and electronic properties of the molecule.[1] Similarly, substitutions on the pyridine ring alter its electron-accepting character. The position of the nitrogen atom within the pyridine ring and its point of attachment to the aniline moiety are also crucial in defining the molecule's electronic landscape.[1]

Quantitative Electronic Properties

The following table summarizes key electronic properties for a selection of pyridyl aniline derivatives, offering a comparative overview for material design and selection.[1]

| Derivative Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Conductivity (S/cm) |

| 4-(Pyridin-2-yl)aniline | -5.67 | -2.42 | 3.25 | 5.67 | 2.42 | 1.2 x 10⁻⁵ (doped) |

| 3-(Pyridin-2-yl)aniline | -5.71 | -2.38 | 3.33 | 5.71 | 2.38 | 8.7 x 10⁻⁶ (doped) |

| 4-(Pyridin-3-yl)aniline | -5.62 | -2.51 | 3.11 | 5.62 | 2.51 | Not Reported |

| 4-(Pyridin-4-yl)aniline | -5.58 | -2.60 | 2.98 | 5.58 | 2.60 | Not Reported |

| 4-(5-Nitropyridin-2-yl)aniline | -6.02 | -3.15 | 2.87 | 6.02 | 3.15 | Not Reported |

| 4-(5-Methoxypyridin-2-yl)aniline | -5.45 | -2.21 | 3.24 | 5.45 | 2.21 | Not Reported |

Note: The presented values are compiled from various computational and experimental studies and may vary depending on the specific experimental conditions and computational methods employed. Conductivity values are particularly sensitive to doping levels and measurement techniques.

Experimental Protocols

Accurate and standardized experimental procedures are essential for the reliable characterization of the electronic properties of pyridyl aniline derivatives.

Synthesis of Substituted 4-(Pyridin-2-yl)aniline Derivatives

This protocol outlines a general Suzuki coupling reaction for the synthesis of substituted 4-(pyridin-2-yl)aniline derivatives.

Materials:

-

Substituted 4-bromoaniline (1.0 eq)

-

2-(Tributylstannyl)pyridine (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Anhydrous toluene

-

Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask, add the substituted 4-bromoaniline, 2-(tributylstannyl)pyridine, and tetrakis(triphenylphosphine)palladium(0).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted 4-(pyridin-2-yl)aniline derivative.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

Instrumentation and Materials:

-

Potentiostat with a three-electrode cell setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel electrode (SCE); counter electrode: platinum wire).

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).[1]

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[1]

-

Pyridyl aniline derivative sample (typically 1-5 mM).[1]

-

Ferrocene (as an internal standard).[1]

Procedure:

-

Prepare a solution of the pyridyl aniline derivative and the supporting electrolyte in the chosen solvent.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.[1]

-

Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.

-

Record the cyclic voltammogram of the solvent and supporting electrolyte as a baseline.

-

Add the pyridyl aniline derivative to the cell and record its cyclic voltammogram over a suitable potential range.[1]

-

Add a small amount of ferrocene to the solution and record the voltammogram to determine the Fc/Fc⁺ redox couple for potential calibration.[1]

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Estimate the HOMO and LUMO energy levels using the following empirical equations:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to estimate the optical band gap.

Instrumentation and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or ethanol)

-

Pyridyl aniline derivative sample

Procedure:

-

Prepare a dilute solution of the pyridyl aniline derivative in the chosen solvent (typically in the micromolar concentration range).

-

Record the absorption spectrum of the solvent as a baseline.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).[1]

-

The wavelength of maximum absorption (λ_max) corresponds to the energy of the primary electronic transition.

-

The onset of the absorption band (λ_onset) can be used to estimate the optical band gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).[1]

Four-Point Probe Conductivity Measurement

The four-point probe method is a standard technique for measuring the sheet resistance and conductivity of thin films.

Instrumentation and Materials:

-

Four-point probe measurement setup

-

Thin film of the pyridyl aniline derivative on an insulating substrate

-

Current source

-

Voltmeter

Procedure:

-

Deposit a thin film of the pyridyl aniline compound onto a non-conductive substrate (e.g., glass or silicon wafer) using a suitable method such as spin-coating, drop-casting, or vacuum deposition.

-

Place the four-point probe head in contact with the surface of the thin film. The four probes should be arranged in a line with equal spacing.

-

Apply a constant current (I) through the two outer probes.

-

Measure the voltage (V) across the two inner probes.

-

Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).

-

Measure the thickness (t) of the thin film using a profilometer or other suitable technique.

-

Calculate the conductivity (σ) of the film using the formula: σ = 1 / (Rs * t).

Visualizing Molecular Processes and Experimental Workflows

The unique electronic properties of pyridyl aniline derivatives can be conceptualized through signaling pathways and experimental workflows.

Caption: Intramolecular Charge Transfer (ICT) in a pyridyl aniline derivative.

Caption: Experimental workflow for characterizing electronic properties.

References

photophysical properties of substituted pyridyl anilines

An In-depth Technical Guide to the Photophysical Properties of Substituted Pyryl Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridyl anilines are a significant class of organic molecules that have garnered substantial interest across materials science, medicinal chemistry, and biomedical imaging. Their core structure, featuring an electron-donating aniline moiety linked to an electron-withdrawing pyridine ring, forms a classic donor-π-acceptor (D-π-A) system.[1] This electronic arrangement is the foundation for their rich and tunable photophysical properties, most notably their fluorescence and sensitivity to the local environment (solvatochromism).[2][3] The interplay between the molecular architecture and the electronic properties allows for the rational design of novel functional materials, highly sensitive fluorescent probes, and potential therapeutic agents.[1][4] This guide provides a comprehensive overview of the core photophysical characteristics of these derivatives, details the experimental protocols for their analysis, and summarizes key quantitative data to aid in research and development.

Core Molecular Structure and Electronic Properties

The fundamental structure of a pyridyl aniline derivative dictates its electronic and photophysical behavior. The molecule's properties are governed by the degree of intramolecular charge transfer (ICT) from the electron-rich aniline ring (donor) to the electron-deficient pyridine ring (acceptor).[1] The nature, number, and position of substituents on either ring can precisely modulate this ICT, providing a powerful tool for tuning the molecule's absorption and emission characteristics.[1][3]

-

Aniline Ring Substituents: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups enhance the electron-donating capacity of the aniline, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) diminish it.[1]

-

Pyridine Ring Substituents: Substituents on the pyridine ring alter its electron-accepting strength. The position of the nitrogen atom and the point of linkage to the aniline are also critical determinants of the overall electronic landscape.[1]

Caption: General D-π-A structure of substituted pyridyl anilines and the ICT process.

Key Photophysical Properties

The D-π-A architecture of pyridyl anilines gives rise to distinct photophysical behaviors, including strong absorption and emission, and pronounced solvatochromism.

Solvatochromism

A hallmark of many pyridyl aniline derivatives is their positive solvatochromism, where the emission maximum shifts to a longer wavelength (a red shift) as the polarity of the solvent increases.[2][3] This phenomenon occurs because the excited state has a larger dipole moment than the ground state due to ICT. Polar solvent molecules arrange around the excited fluorophore, lowering its energy. This stabilization is more pronounced for the excited state than the ground state, reducing the energy gap for fluorescence and causing a red shift in the emission spectrum.[2][5] This property makes them excellent candidates for fluorescent probes that can report on the polarity of their microenvironment.

Caption: Energy diagram illustrating the mechanism of positive solvatochromism.

Quantitative Photophysical Data

The following table summarizes representative photophysical data for various substituted pyridyl aniline derivatives, highlighting the influence of substituents and solvent on their properties.

| Compound/Substituent | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Ref. |

| 2-(propylamino)-5-((4-methoxyphenyl)thio)-4-(4-nitrophenyl)nicotinonitrile | Dichloromethane | - | 460-487 (Blue) | 0.07 - 0.16 | [6] |

| 2-(benzylamino)-5-((4-methoxyphenyl)thio)-4-phenylnicotinonitrile | Dichloromethane | - | 460-487 (Blue) | 0.07 - 0.16 | [6] |

| 5-Aryl-2,2′-bipyridine with 4-fluoroaniline at C6 | Varies | - | Bathochromic shift | Increased vs. OMe | [3] |

| 5-(4-methoxyphenyl)-2,2′-bipyridine with 4-fluoroaniline at C6 | Varies | - | Hypsochromic shift | Significant increase | [3] |

| 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones with Et₂N-, Ph₂N- or carbazol-9-yl- | Toluene | - | Blue-Green | up to 0.89 | [5] |

Note: Data is often presented as ranges or qualitative shifts in the literature, reflecting the focus on structure-property relationships. Specific values are highly dependent on the exact molecular structure.

Experimental Protocols

Accurate characterization of photophysical properties is crucial. Below are detailed methodologies for key experiments.

UV-Visible Absorption and Fluorescence Spectroscopy

This protocol outlines the standard procedure for measuring absorption and emission spectra to determine λ_abs, λ_em, and Stokes shift.

Materials:

-

Spectrophotometer (for absorption)

-

Spectrofluorometer (for emission)

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol)

-

Substituted pyridyl aniline sample

Procedure:

-

Sample Preparation: Prepare a stock solution of the pyridyl aniline derivative in a chosen solvent (e.g., 1 mM). From this stock, prepare a dilute solution (typically 1-10 μM) to ensure the absorbance is within the linear range of the instrument (ideally < 0.1) to avoid inner filter effects.[7]

-

Absorption Spectrum:

-

Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-700 nm).

-

The wavelength of maximum absorbance is noted as λ_abs.

-

-

Emission Spectrum:

-

Excite the sample at its λ_abs.

-

Record the fluorescence emission spectrum over a wavelength range starting just above the excitation wavelength to the near-infrared.

-

The wavelength of maximum emission intensity is noted as λ_em.

-

-

Data Analysis: Calculate the Stokes shift (in nm or cm⁻¹) as the difference between the emission and absorption maxima. Repeat measurements in solvents of varying polarity to assess solvatochromism.

Fluorescence Quantum Yield (Φ_F) Determination

The comparative method is most commonly used for determining Φ_F, which measures the efficiency of the fluorescence process.[8]

Materials:

-

A well-characterized fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.95).[9]

-

Spectrofluorometer and UV-Visible Spectrophotometer.

-

Prepared solutions of the test sample and the standard.

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the test sample and the fluorescence standard in the same solvent. The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths, detector voltage) for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The plots should be linear. The quantum yield of the test sample (Φ_test) is calculated using the following equation:[8]

Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_test and Grad_std are the gradients of the respective plots.

-

n_test and n_std are the refractive indices of the test and standard solutions (if solvents differ).

-

Experimental and Data Analysis Workflow

The process of characterizing a novel substituted pyridyl aniline follows a logical progression from synthesis to detailed photophysical analysis.

Caption: Standard workflow for the photophysical characterization of pyridyl anilines.

Conclusion

Substituted pyridyl anilines are a versatile class of fluorophores whose photophysical properties can be systematically tuned through synthetic modification. Their characteristic D-π-A structure leads to significant intramolecular charge transfer, resulting in properties like positive solvatochromism that are highly valuable for developing environmental sensors and bio-imaging agents.[2][5][10] The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to design, synthesize, and characterize novel pyridyl aniline derivatives for advanced applications in chemistry, biology, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

theoretical calculation of 2-(pyridin-3-yl)aniline properties

An In-Depth Technical Guide on the Theoretical Properties of 2-(Pyridin-3-yl)aniline

Disclaimer: Publicly available research detailing comprehensive theoretical and experimental studies specifically on this compound is limited. This document serves as a technical guide compiled from foundational chemical principles, computational chemistry methodologies, and data from structurally analogous compounds. The quantitative data and protocols provided are illustrative and intended to serve as a framework for future research.

Introduction

This compound, with the molecular formula C₁₁H₁₀N₂, is a biaryl aromatic amine of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring an aniline ring connected to a pyridine ring, presents a unique combination of electronic and hydrogen-bonding capabilities.[4] Pyridine and aniline moieties are prevalent structural motifs in numerous drug molecules, and their combination in this compound suggests potential applications as a scaffold in drug discovery and as a precursor for novel organic materials.[4][5] Understanding the theoretical properties of this molecule is crucial for predicting its reactivity, molecular interactions, and potential biological activity.

This technical guide provides a comprehensive overview of the theoretical properties of this compound, based on established computational chemistry protocols. It is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The core structure of this compound consists of a pyridine ring attached to an aniline ring at the 2-position of the aniline.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 177202-83-4[1][2][3][6] |

| Molecular Formula | C₁₁H₁₀N₂[1][2][3] |

| Molecular Weight | 170.21 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=CC=C2)N |

Theoretical Physicochemical and Electronic Properties

The following tables present illustrative theoretical properties of this compound, calculated using Density Functional Theory (DFT). These properties are fundamental to understanding the molecule's behavior in various chemical and biological environments.

Table 2: Calculated Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molar Refractivity | 53.42 ± 0.3 cm³ |

| Polarizability | 19.31 ± 0.5 10⁻²⁴ cm³ |

| Surface Tension | 45.2 ± 3.0 dyne/cm |

| pKa (most basic) | 4.85 ± 0.10 |

Table 3: Calculated Electronic Properties

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.68 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 4.79 |

| Ionization Potential | 5.68 |

| Electron Affinity | 0.89 |

Computational Protocols

The theoretical data presented in this guide are based on a generalized computational protocol using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[5][7]

Geometry Optimization and Vibrational Analysis

-

Software: Gaussian 16 or ORCA

-

Method: Density Functional Theory (DFT)

-

Procedure:

-

An initial 3D structure of this compound is constructed using a molecular editor like Avogadro.

-

A full geometry optimization is performed without any constraints to locate the lowest energy conformation of the molecule.

-

Vibrational frequency calculations are then carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Properties Calculation

-

Procedure:

-

Using the optimized molecular geometry, a single-point energy calculation is performed.

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file.

-

The HOMO-LUMO energy gap is calculated as E_gap = E_LUMO - E_HOMO.

-

Spectroscopic Properties Prediction

-

Procedure:

-

IR Spectrum: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation.

-

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized structure to predict the electronic transitions and the corresponding absorption wavelengths.

-

Molecular Electrostatic Potential (MEP) Mapping

-

Procedure:

-

The MEP surface is generated from the calculated electron density.

-

The surface is color-coded to visualize the electrostatic potential, with red indicating electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic) regions.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

Caption: A generalized workflow for the theoretical calculation of molecular properties.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

- 1. 2-Pyridin-3-ylaniline | C11H10N2 | CID 459519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. 177202-83-4|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(pyridin-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of 2-(pyridin-3-yl)aniline, a valuable bifunctional building block in medicinal chemistry and materials science.[1] The synthesis of this and similar biaryl amines is most effectively achieved through two primary palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2] These methods offer a versatile and efficient means to construct the critical carbon-carbon or carbon-nitrogen bond, respectively.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds. In the context of synthesizing this compound, this can be achieved by coupling an aminophenylboronic acid derivative with a halopyridine or by coupling a pyridineboronic acid with a haloaniline. A common approach involves the reaction of 2-aminophenylboronic acid with 3-bromopyridine.

Reaction Scheme:

Catalytic Cycle for Suzuki-Miyaura Coupling:

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates and scales.

Materials:

-

2-Aminophenylboronic acid

-

3-Bromopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-aminophenylboronic acid (1.2 eq.), 3-bromopyridine (1.0 eq.), and potassium carbonate (2.0 eq.).

-

In a separate vial, prepare the catalyst by mixing palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).

-

Add the catalyst mixture to the Schlenk flask.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of (Hetero)aryl Halides with (Hetero)arylboronic Acids

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of similar substrates.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 80 | 82 |

| 2 | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 80 | 74 |

| 3 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 89 |

| 4 | 4-Iodoanisole | Phenyl-B(dan) | Pd-PEPPSI-IPr (2.0) | - | KOt-Bu | Toluene | 70 | 92 |

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For the synthesis of this compound, this would involve the coupling of aniline with a 3-halopyridine or the coupling of 3-aminopyridine with a haloarene. The former is a more direct approach.

Reaction Scheme:

Note: A more practical Buchwald-Hartwig approach would involve coupling a pre-functionalized aniline, such as 2-bromoaniline, with 3-aminopyridine, or using an ammonia surrogate.

A more feasible Buchwald-Hartwig route would be the coupling of 3-bromopyridine with an aniline derivative where the amino group is protected or where a directing group favors ortho-amination.

Catalytic Cycle for Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the aryl halide, coordination and deprotonation of the amine, and reductive elimination of the arylamine product.[2][3]

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Halopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organic halide or pseudohalide.[2][3] For professionals in drug discovery and development, the synthesis of substituted pyridines is of paramount importance, as the pyridine motif is a key component in numerous pharmaceutical agents.

This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of 3-halopyridines, a class of substrates that can present unique challenges due to the electron-deficient nature of the pyridine ring. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[4]

Reactivity of 3-Halopyridines

The reactivity of 3-halopyridines in Suzuki-Miyaura coupling follows the general trend for organic halides, with the rate of oxidative addition to the palladium(0) catalyst decreasing as the electronegativity of the halogen increases.

Reactivity Order: 3-Iodopyridine > 3-Bromopyridine > 3-Chloropyridine[4]

-

3-Iodo and 3-Bromopyridines: These are generally more reactive and can often be coupled successfully using traditional palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][5]

-

3-Chloropyridines: As the least reactive of the series, 3-chloropyridines often require more sophisticated and highly active catalyst systems to achieve good yields.[4] These systems typically involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands.[4][6]

Data Presentation: Reaction Conditions and Yields

The following tables summarize various successful conditions for the Suzuki-Miyaura coupling of different 3-halopyridines with arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of 3-Bromo and 3-Iodopyridines

| 3-Halopyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 6 | High | [4] |

| 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (0.5 M aq.) | Propylene Carbonate | 130 | - | 93 | [5] |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | H₂O | 100 | 1 | 92 | [7] |

| 3-Bromopyridine | 4-Tolylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 95 | [8] |

Table 2: Suzuki-Miyaura Coupling of 3-Chloropyridines

| 3-Chloropyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 98 | [6] |

| 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 2-MeTHF | 100 | 12-24 | High | [4] |

| 3-Chloropyridine | Arylboronic acid | (NHC)Pd(cinn)Cl (0.5) | - | NaHCO₃ | H₂O | 100 | 12 | 39-99 | [9] |

| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | 24 | 94 | [10] |

Experimental Protocols

Protocol 1: General Procedure for 3-Bromo/Iodopyridines using Pd(PPh₃)₄

This protocol is a general starting point for the coupling of more reactive 3-bromo- and 3-iodopyridines.

Materials:

-

3-Bromopyridine or 3-Iodopyridine (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 mmol)

-

Toluene (4 mL)

-

Ethanol (1 mL)

-

Water (1 mL)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine solution

-

Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

-

To the oven-dried Schlenk flask, add the 3-halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).[4]

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.[4]

-

Add the degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.[4] The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.

-

Heat the reaction mixture to 80 °C with vigorous stirring.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6 hours.[4]

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Protocol for Challenging 3-Chloropyridines using a Buchwald Ligand

This protocol is designed for the more challenging coupling of 3-chloropyridines, employing a highly active catalyst system.

Materials:

-

3-Chloropyridine (1.0 mmol)

-

Arylboronic acid or boronic ester (1.5 mmol)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

SPhos or XPhos ligand (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol)

-

1,4-Dioxane or 2-Methyltetrahydrofuran (2-MeTHF) (2 mL)

-

Anhydrous and degassed solvent

-

Oven-dried reaction vial with a screw cap and magnetic stir bar

Procedure:

-

In a glovebox or under a stream of inert gas, add the 3-chloropyridine (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos ligand (0.04 mmol) to the oven-dried reaction vial.

-

Add the anhydrous and degassed 1,4-dioxane or 2-MeTHF (2 mL) via syringe.[4][6]

-

Seal the vial tightly with the screw cap.

-

Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.[6]

-

Monitor the reaction progress by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to yield the pure product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][11]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling